Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate
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Overview
Description
This compound is characterized by the presence of chlorine, fluorine, and hydroxyl groups attached to the quinoline ring, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-chloro-6-fluoroquinoline and ethyl 4-hydroxy-3-quinolinecarboxylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid (MsOH) to facilitate the reaction.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, and other critical pathways in microbial and cancer cells, leading to their inhibition or death.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-4-hydroxy-3-quinolinecarboxylate
- Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate
- Ethyl 6,8-dichloro-4-hydroxy-3-quinolinecarboxylate
Uniqueness
Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
ethyl 8-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(14)4-9(10)13/h3-5H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIPKHCGIJWJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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